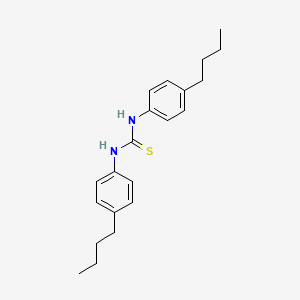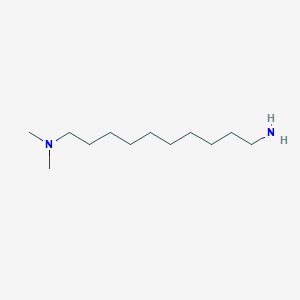![molecular formula C11H15NO4 B12124522 4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
4-[Bis(2-hydroxyethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-hydroxyethyl)amino]benzoic acid: is a chemical compound with the molecular formula C₁₁H₁₅NO₄ It contains a benzene ring substituted with two hydroxyethylamine groups
Chemical Formula: C₁₁H₁₅NO₄
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:: The synthesis of 4-[Bis(2-hydroxyethyl)amino]benzoic acid involves various methods. One common approach is through the Suzuki–Miyaura coupling reaction, which joins aryl halides with boron reagents. Boron reagents play a crucial role in this process . The general steps include oxidative addition and transmetalation, leading to the formation of the Pd–C bond.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy. Researchers optimize reaction conditions, reagent selection, and catalysts to achieve high yields.
Chemical Reactions Analysis
Reactions:: 4-[Bis(2-hydroxyethyl)amino]benzoic acid can undergo several reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substituents can be introduced via substitution reactions.
Aryl Halides: Used as starting materials.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Palladium Catalysts: Facilitate cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include aryl-substituted benzoic acids and related derivatives.
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]benzoic acid finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: In drug discovery and chemical biology studies.
Medicine: Investigated for anti-inflammatory properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The compound likely exerts its effects by modulating specific enzymes or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While 4-[Bis(2-hydroxyethyl)amino]benzoic acid is unique, it shares similarities with other benzoic acid derivatives. Exploring these analogs can provide insights into structure–activity relationships.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H15NO4/c13-7-5-12(6-8-14)10-3-1-9(2-4-10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16) |
InChI Key |
PKTBDXPTUWRSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)
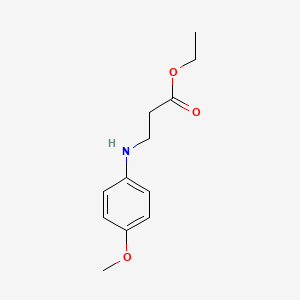
![4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12124454.png)

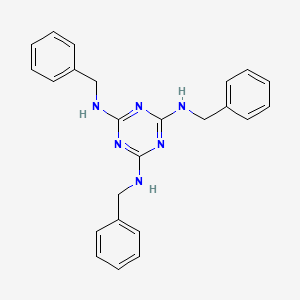

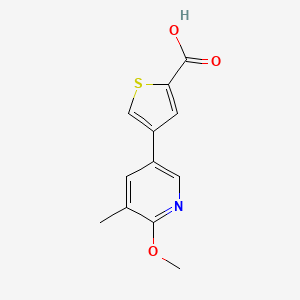
![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)



![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12124504.png)
